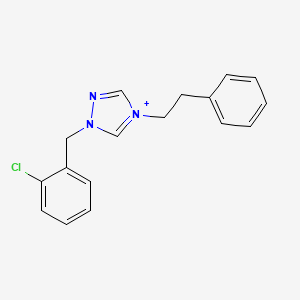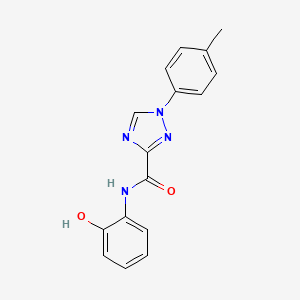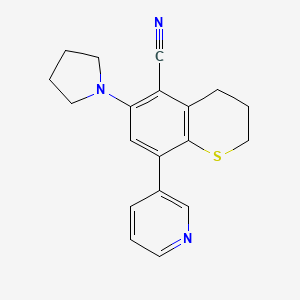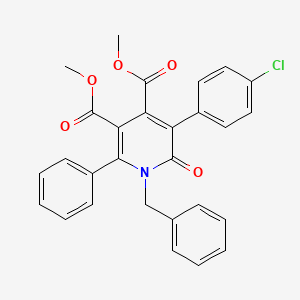![molecular formula C22H28N6O3S B13368975 methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate](/img/structure/B13368975.png)
methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an adamantyl group, a tetraazole ring, and a thiophene carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting piperazine with an appropriate formylating agent, such as paraformaldehyde, under acidic conditions to yield 4-formyl-1-piperazine.
Introduction of the Adamantyl Group: The next step involves the introduction of the adamantyl group through a nucleophilic substitution reaction. This can be achieved by reacting 4-formyl-1-piperazine with 2-adamantyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetraazole Ring: The resulting intermediate is then subjected to cyclization with sodium azide and a suitable catalyst to form the tetraazole ring.
Thiophene Carboxylate Ester Formation: Finally, the thiophene carboxylate ester is introduced by esterification of the thiophene carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Cyclization: The tetraazole ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like potassium carbonate or sodium hydride.
Cyclization: Sodium azide, catalysts like copper sulfate or zinc chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Cyclization: Fused heterocyclic compounds.
科学的研究の応用
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders due to the presence of the piperazine ring.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
作用機序
The mechanism of action of methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring may interact with GABA receptors, while the adamantyl group could enhance the compound’s stability and bioavailability. The tetraazole ring may participate in hydrogen bonding or other non-covalent interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: These compounds contain a pyridazine ring and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole Derivatives: Indole-based compounds are known for their biological activities and are used in the treatment of various diseases, including cancer and neurological disorders.
Pyrazole Derivatives: These compounds contain a pyrazole ring and are used in medicinal chemistry for their anti-inflammatory and analgesic properties.
Uniqueness
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate is unique due to its combination of a piperazine ring, an adamantyl group, a tetraazole ring, and a thiophene carboxylate ester. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
特性
分子式 |
C22H28N6O3S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
methyl 3-[5-[2-(4-formylpiperazin-1-yl)-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H28N6O3S/c1-31-20(30)19-18(2-7-32-19)28-21(23-24-25-28)22(27-5-3-26(13-29)4-6-27)16-9-14-8-15(11-16)12-17(22)10-14/h2,7,13-17H,3-6,8-12H2,1H3 |
InChIキー |
DFKWFZSPNOHICP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CS1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N6CCN(CC6)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)
![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)



![3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13368922.png)
![4-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13368927.png)



![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368942.png)
![6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13368950.png)

